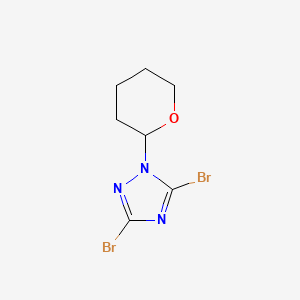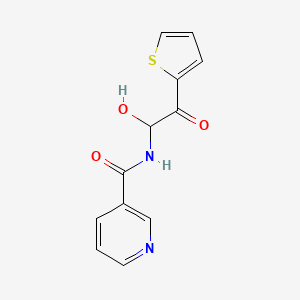
1-(3-Metilfenil)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)piperidin-4-ol is an organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products The compound 1-(3-Methylphenyl)piperidin-4-ol is characterized by a piperidine ring substituted with a 3-methylphenyl group and a hydroxyl group at the 4-position
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
1-(3-Methylphenyl)piperidin-4-ol is a derivative of piperidine, a heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticalsIt’s known that piperidine derivatives have a wide range of targets depending on their specific structures.
Mode of Action
It’s known that piperidine derivatives interact with their targets in various ways, leading to different biochemical changes . For instance, some piperidine derivatives have been evaluated for potential treatment of HIV, showing antagonistic activities against the CCR5 receptor .
Biochemical Pathways
1-(3-Methylphenyl)piperidin-4-ol, as a piperidine derivative, may affect various biochemical pathways. For instance, piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . .
Result of Action
Piperidine derivatives have been found to exhibit various biological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant activities .
Análisis Bioquímico
Biochemical Properties
Piperidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some piperidin-4-ol derivatives have been evaluated for potential treatment of HIV, showing antagonistic activities against the CCR5 chemokine receptor .
Cellular Effects
The cellular effects of 1-(3-Methylphenyl)piperidin-4-ol are currently unknown. Piperidin-4-ol derivatives have been shown to have potential effects on cell function. For example, some piperidin-4-ol derivatives have been found to exhibit antagonistic activities against the CCR5 chemokine receptor, which plays a crucial role in HIV-1 entry into cells .
Molecular Mechanism
It is known that piperidin-4-ol derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Métodos De Preparación
The synthesis of 1-(3-Methylphenyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach is the cyclization of appropriate precursors under acidic conditions, which can lead to the formation of the piperidine ring . Industrial production methods often involve the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
1-(3-Methylphenyl)piperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, leading to the formation of a fully saturated piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
1-(3-Methylphenyl)piperidin-4-ol can be compared with other similar compounds, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another natural alkaloid with anticancer and anti-inflammatory effects.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Exhibits antimicrobial and antidiabetic properties.
Tetrandine: Has antiproliferative and antimetastatic effects.
The uniqueness of 1-(3-Methylphenyl)piperidin-4-ol lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity .
Propiedades
IUPAC Name |
1-(3-methylphenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)13-7-5-12(14)6-8-13/h2-4,9,12,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWADYROGRQDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226190-49-3 |
Source


|
| Record name | 1-(3-methylphenyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2597671.png)
![Tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide](/img/structure/B2597672.png)


![4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B2597677.png)

![5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2597680.png)
![1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2597683.png)




